Calcium pimelate

Description

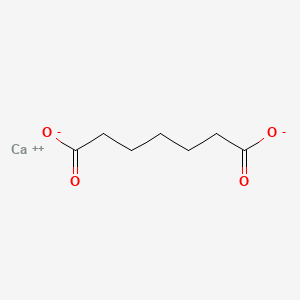

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.Ca/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYJXNNLQOTDLW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173088 | |

| Record name | Calcium pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19455-79-9 | |

| Record name | Calcium pimelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM PIMELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG44CCG35F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Calcium Pimelate

Calcium pimelate, the calcium salt of heptanedioic acid, is a fine chemical compound with significant applications in materials science and relevance in biological pathways. This guide provides a comprehensive overview of its identifiers, synthesis protocols, and its role as a nucleating agent and its connection to biotin synthesis, tailored for researchers, scientists, and drug development professionals.

Core Identifiers and Properties

This compound is cataloged across various chemical databases and regulatory systems. A summary of its key identifiers and molecular properties is presented below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Source |

| CAS Number | 19455-79-9 | [1][2][3][4] |

| FDA UNII | FG44CCG35F | [2][4] |

| PubChem CID | 71587031 | [4][5] |

| DSSTox Substance ID | DTXSID20173088 | [1] |

| Synonyms | Heptanedioic acid, calcium salt; Pimelic acid, calcium salt | [2][3][6] |

| InChI Key | USYJXNNLQOTDLW-UHFFFAOYSA-L | [1][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀CaO₄ | [2][7] |

| Molecular Weight | 198.23 g/mol | [1][4][8] |

| Stereochemistry | Achiral | [7][8] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each offering distinct advantages depending on the desired purity, particle size, and application. The most common laboratory- and industrial-scale methods are detailed below.

1. Neutralization Reaction

This is a straightforward and cost-effective method for bulk production.[1] It involves the direct reaction of pimelic acid with a calcium base in a suitable solvent, typically an aqueous medium.

-

Reactants : Pimelic acid (HOOC(CH₂)₅COOH) and a calcium base such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃).[1]

-

Procedure :

-

Dissolve pimelic acid in an aqueous solution.

-

Stoichiometrically add calcium hydroxide or calcium carbonate to the solution.[9] The reaction proceeds as a standard acid-base neutralization.

-

The resulting this compound salt precipitates from the solution.

-

The precipitate is then filtered, washed to remove any unreacted starting materials, and dried.

-

-

Advantages : Simplicity of the process and low cost of equipment.[1]

2. Meta-Decomposition Reaction

This method, also referred to as a double decomposition reaction, offers another route to producing this compound.

-

Reactants : A soluble pimelate salt (e.g., sodium pimelate) and a soluble calcium salt (e.g., calcium chloride).

-

Procedure :

-

Prepare separate aqueous solutions of the soluble pimelate salt and the soluble calcium salt.

-

Mix the two solutions. The less soluble this compound will precipitate out of the solution.

-

The product is collected by filtration, washed with deionized water to remove soluble byproducts (e.g., sodium chloride), and subsequently dried.

-

-

Note : This method was used to prepare a specific form of this compound (D-CaPi) for studies on polypropylene crystallization.[10]

3. In Situ Synthesis for Polymer Composites

For applications in polymer science, particularly as a nucleating agent, this compound can be synthesized in situ during the polymer extrusion process. This technique ensures a high degree of dispersion of the nucleating agent within the polymer matrix.

-

Reactants : Pimelic acid and calcium stearate (CaSt).[11]

-

Procedure :

-

The reaction precursors, pimelic acid and calcium stearate, are added directly into the extruder along with the isotactic polypropylene (iPP) pellets.[11]

-

The high temperature and shear forces within the extruder facilitate the reaction between the precursors, forming finely dispersed this compound particles directly within the molten polymer matrix.[11]

-

-

Advantages : This method produces self-dispersed this compound particles that are uniformly distributed, significantly enhancing the nucleation effect in the polymer.[11]

References

- 1. This compound | 19455-79-9 | Benchchem [benchchem.com]

- 2. This compound, 19455-79-9 [thegoodscentscompany.com]

- 3. This compound | PMC Isochem [pmcisochem.fr]

- 4. This compound | C7H10CaO4 | CID 71587031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H10CaO4 | CID 71587031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. GSRS [precision.fda.gov]

- 8. GSRS [gsrs-dev-public.ncats.io]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound Preparted by Different Methods on Crystallization and Melting Behaviors of Polypropylene [plaschina.com.cn]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Heptanedioic Acid, Calcium Salt

Heptanedioic acid, calcium salt, also known as calcium pimelate, is a significant compound, primarily utilized as a nucleating agent in the polymer industry to enhance the crystallization behavior and mechanical properties of materials like polypropylene. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into three main routes: neutralization, meta-decomposition, and in-situ synthesis. Each method offers distinct advantages concerning reaction conditions, product characteristics, and suitability for specific applications.

Neutralization Reaction

The most straightforward and common approach to synthesizing this compound is through a direct neutralization reaction between pimelic acid (heptanedioic acid) and a calcium base. This method is favored for its simplicity and the use of readily available and cost-effective reagents, making it suitable for bulk production.[1]

Experimental Protocol:

-

Reactants: Pimelic acid, Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃).

-

Solvent: Typically an aqueous medium.[1]

-

Procedure:

-

Dissolve a stoichiometric amount of pimelic acid in deionized water.

-

Slowly add a molar equivalent of calcium hydroxide or calcium carbonate to the pimelic acid solution under constant stirring.

-

For an optimized reaction, heat the mixture to a temperature range of 80-100°C.[1]

-

Maintain the reaction at this temperature for 4 to 6 hours with continuous agitation to ensure complete reaction.[1]

-

The resulting this compound precipitate is then collected by filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted starting materials and soluble impurities.

-

Dry the final product in an oven at a controlled temperature to obtain a fine white powder.

-

Meta-Decomposition (Double Displacement) Reaction

This method involves a double displacement reaction, typically between a soluble pimelate salt and a soluble calcium salt. This route can offer better control over the particle size and morphology of the final product.

Experimental Protocol:

-

Reactants: Sodium Pimelate and Calcium Chloride (CaCl₂).

-

Intermediate Step: Sodium pimelate is first prepared by reacting pimelic acid with sodium bicarbonate.[2]

-

Procedure:

-

Prepare an aqueous solution of sodium pimelate by reacting pimelic acid with sodium bicarbonate.

-

In a separate vessel, prepare an aqueous solution of calcium chloride.

-

Slowly add the calcium chloride solution to the sodium pimelate solution under vigorous stirring.

-

A precipitate of this compound will form immediately.

-

Continue stirring for a set period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Thoroughly wash the product with deionized water to remove the sodium chloride byproduct.

-

Dry the purified this compound.

-

In-situ Synthesis and Physical Compounding

For applications in polymer science, this compound can be generated in situ during the polymer extrusion process. This method ensures excellent dispersion of the nucleating agent within the polymer matrix.[3]

Experimental Protocol (In-situ within Polypropylene):

-

Reactants: Pimelic acid and Calcium Stearate (Ca(C₁₈H₃₅O₂)₂).

-

Matrix: Isotactic polypropylene (iPP) pellets.

-

Procedure:

-

Dry-blend the isotactic polypropylene pellets with the desired weight percentages of pimelic acid and calcium stearate.

-

Feed the mixture into a twin-screw extruder.

-

The high temperature and shear forces within the extruder facilitate the reaction between pimelic acid and calcium stearate, forming finely dispersed this compound directly within the molten polymer.[3]

-

The resulting polymer compound is then extruded and pelletized.

-

Quantitative Data Summary

The efficiency and characteristics of the synthesized this compound can vary significantly with the chosen method. The following table summarizes key quantitative data associated with different synthesis approaches.

| Synthesis Method | Key Reactants | Typical Yield | Purity | Particle Size (μm) | Specific Surface Area (m²/g) | β-Nucleation Efficiency (%) |

| Neutralization | Pimelic Acid, Calcium Hydroxide/Carbonate | 78% | - | - | 12-15 | - |

| Meta-Decomposition | Sodium Pimelate, Calcium Chloride | - | - | 0.63 ± 0.01 | - | - |

| In-situ Synthesis | Pimelic Acid, Calcium Stearate | - | - | - | - | up to 84.5 |

| Mechanochemical | Pimelic Acid, Calcium Source (milled) | - | - | - | Higher than other routes | ~89.0 |

Data sourced from multiple studies; direct comparability may vary based on specific experimental conditions.[1][4]

Visualizing Synthesis and Application Workflows

To further elucidate the processes involved, the following diagrams illustrate the logical workflows for the synthesis of this compound and its application in polymer crystallization.

References

The Pivotal Role of Pimelic Acid Derivatives in Biotin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (Vitamin B7) is an essential cofactor for a range of metabolic enzymes critical to carboxylation, decarboxylation, and transcarboxylation reactions.[1] While mammals obtain biotin from their diet, many bacteria, plants, and fungi synthesize it de novo, making the biotin biosynthetic pathway a compelling target for the development of novel antimicrobial and herbicidal agents.[2][3] A crucial and historically enigmatic aspect of this pathway is the synthesis of pimelic acid, a seven-carbon dicarboxylic acid that provides the majority of the carbon atoms for the biotin molecule.[2][3][4] This technical guide provides an in-depth exploration of the discovery and characterization of pimelic acid derivatives as key intermediates in biotin synthesis. It details the enzymatic steps, presents key quantitative data, outlines experimental protocols, and visualizes the core pathways to serve as a comprehensive resource for researchers in the field.

The Biotin Biosynthetic Pathway: An Overview

The synthesis of biotin is a multi-step enzymatic process that can be broadly divided into two major stages:

-

Early Stage: Synthesis of the Pimeloyl Moiety: This stage involves the formation of a pimelic acid derivative, typically as a thioester of either coenzyme A (CoA) or acyl carrier protein (ACP).[5][6] The enzymatic strategies for pimelate synthesis exhibit remarkable diversity across different organisms.[2][3]

-

Late Stage: Assembly of the Fused Rings: This highly conserved part of the pathway utilizes the pimeloyl thioester and other precursors to construct the characteristic bicyclic ring structure of biotin.[2]

This guide focuses on the pivotal enzymes and intermediates involved in the conversion of pimelic acid derivatives into biotin.

Enzymatic Synthesis of Biotin from Pimeloyl Thioesters

The late stage of biotin synthesis involves a conserved set of four key enzymes: BioF, BioA, BioD, and BioB. These enzymes work in a sequential manner to build the biotin molecule from a pimeloyl thioester.

BioF: 7-keto-8-aminopelargonic acid (KAPA) Synthase

The first committed step in the late stage of biotin synthesis is catalyzed by BioF, a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7][8] BioF mediates the decarboxylative condensation of a pimeloyl thioester (either pimeloyl-ACP or pimeloyl-CoA) with L-alanine to produce 7-keto-8-aminopelargonic acid (KAPA), also known as 8-amino-7-oxononanoate.[5][7][8]

BioA: 7,8-diaminopelargonic acid (DAPA) Synthase

The subsequent step is the transamination of KAPA to form 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by BioA, which uniquely utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[5]

BioD: Dethiobiotin Synthetase

BioD catalyzes the ATP-dependent formation of the ureido ring of dethiobiotin (DTB) from DAPA and bicarbonate (CO2).[9][10][11] This mechanistically unusual reaction involves the formation of a carbamate intermediate.[9][11]

BioB: Biotin Synthase

The final step in the pathway is the insertion of a sulfur atom into dethiobiotin to form biotin. This remarkable reaction is catalyzed by BioB, a member of the radical SAM superfamily of enzymes that contains iron-sulfur clusters.[12][13]

Quantitative Data on Biotin Synthesis Enzymes

The following tables summarize key kinetic parameters for the enzymes involved in the conversion of pimelic acid derivatives to biotin. This data is essential for understanding the efficiency and regulation of the pathway.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/mg/min) | Reference |

| BioA | Escherichia coli | 7-keto-8-aminopelargonic acid | 1.2 | 0.16 | [2][5] |

| S-adenosyl-L-methionine | 200 | [2][5] | |||

| Pyridoxal 5'-phosphate | 32 | [2][5] | |||

| Pyridoxamine 5'-phosphate | 21 | [2][5] |

Table 1: Kinetic Parameters for BioA (DAPA Synthase).

| Enzyme | Organism | Ligand | K_D_ (µM) | Reference |

| BioD | Mycobacterium tuberculosis | CTP | 17.2 or 160 | [4] |

| ATP | 331 or 75 | [4] |

Table 2: Dissociation Constants for M. tuberculosis BioD (Dethiobiotin Synthetase).

Experimental Protocols

Detailed methodologies for the in vitro characterization of the key enzymes in the biotin synthesis pathway are provided below. These protocols are foundational for inhibitor screening and mechanistic studies.

In Vitro Assay for BioH (Pimeloyl-ACP Methyl Ester Hydrolase)

This assay measures the esterase activity of BioH on its substrate, pimeloyl-ACP methyl ester.

Materials:

-

Purified BioH enzyme

-

Purified Acyl Carrier Protein (ACP)

-

Pimeloyl-ACP methyl ester

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 5% glycerol

-

Quenching solution (e.g., acidic urea)

-

Apparatus for polyacrylamide gel electrophoresis (PAGE)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.0), 5% glycerol, and 50 µM pimeloyl-ACP methyl ester.

-

Pre-incubate the reaction mixture at 37°C for 1 minute.

-

Initiate the reaction by adding a series of dilutions of BioH (e.g., 0.3–25 nM).

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction by adding a quenching solution.

-

Analyze the hydrolysis of the acyl-ACP substrate by conformational analysis using polyacrylamide gel electrophoresis (PAGE) in the presence of 2.5 M urea.

In Vitro Assay for BioF (KAPA Synthase)

This assay quantifies the production of KAPA from pimeloyl-CoA and L-alanine.

Materials:

-

Purified BioF enzyme

-

Pimeloyl-CoA

-

L-Alanine

-

Reaction Buffer (e.g., as described for the specific organism of interest)

-

Acidic stop solution (e.g., HCl)

-

HPLC system with a suitable column (e.g., Supelco Supelcosyl LC-SAX1)

Procedure:

-

Prepare the reaction mixture containing 5 mM L-Ala, 1 mM pimeloyl-CoA, and the purified BioF enzyme (e.g., 0.4 mg/mL) in the appropriate reaction buffer.

-

Incubate the reaction at 30°C.

-

At various time points (e.g., 0, 30, and 120 minutes), take aliquots of the reaction mixture.

-

Stop the reaction by acidification with HCl.

-

Analyze the formation of KAPA by HPLC, comparing the retention time to an authentic KAPA standard.[14]

Continuous Fluorescence Displacement Assay for BioA (DAPA Synthase)

This is a coupled assay that continuously monitors BioA activity through the subsequent actions of BioD and a fluorescent dethiobiotin probe.

Materials:

-

Purified BioA enzyme

-

Purified BioD enzyme

-

7-keto-8-aminopelargonic acid (KAPA)

-

S-adenosyl-L-methionine (SAM)

-

ATP

-

Streptavidin

-

A fluorescent dethiobiotin probe

-

Reaction Buffer

Procedure:

-

The assay relies on a coupled reaction where BioA converts KAPA to DAPA.

-

BioD then irreversibly converts DAPA to dethiobiotin in the presence of ATP.

-

The produced dethiobiotin displaces a fluorescent dethiobiotin probe from streptavidin, leading to an increase in fluorescence.

-

The rate of fluorescence increase is proportional to the activity of BioA.

-

Set up the reaction mixture containing all components except the initiating substrate (KAPA or SAM).

-

Initiate the reaction by adding the final substrate and monitor the increase in fluorescence over time in a plate reader.

In Vitro Assay for BioB (Biotin Synthase)

This assay measures the conversion of dethiobiotin to biotin and must be performed under strict anaerobic conditions.

Materials:

-

Purified BioB enzyme

-

Dethiobiotin

-

S-adenosyl-L-methionine (SAM)

-

An auxiliary protein reducing system (e.g., Flavodoxin, Ferredoxin:NADP+ oxidoreductase, and NADPH)

-

Anaerobic chamber

-

Method for biotin detection (e.g., HPLC, mass spectrometry, or microbiological assay)

Procedure:

-

All steps must be carried out in an anaerobic chamber (<0.1 ppm O2).

-

Prepare a reaction mixture consisting of the purified BioB enzyme, the auxiliary reducing system components, dethiobiotin, and SAM in an appropriate buffer.

-

Incubate the reaction at a suitable temperature (e.g., 25°C).

-

Stop the reaction at various time points.

-

Detect the formation of biotin using a sensitive and specific method such as HPLC coupled with mass spectrometry or a microbiological assay using a biotin-auxotrophic strain of E. coli.[12]

Visualizing the Biotin Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Figure 1: The late-stage enzymatic pathway of biotin synthesis from a pimeloyl thioester.

Figure 2: Workflow for the in vitro BioH esterase activity assay.

Figure 3: Workflow for the anaerobic in vitro BioB (biotin synthase) assay.

Conclusion

The elucidation of the role of pimelic acid derivatives in biotin synthesis has been a significant advancement in our understanding of this essential metabolic pathway. The enzymes that convert these derivatives into the final biotin product represent validated and promising targets for the development of new therapeutics and herbicides. This technical guide provides a centralized resource of the core biochemical knowledge, quantitative data, and experimental methodologies to aid researchers in their efforts to further explore and exploit this critical pathway. The detailed protocols and visual representations of the pathways are intended to facilitate the design of new experiments and accelerate the discovery of novel inhibitors.

References

- 1. Determination of esterase activity [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Biotin Synthase That Utilizes an Auxiliary 4Fe–5S Cluster for Sulfur Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. promegaconnections.com [promegaconnections.com]

- 7. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and X-ray crystallographic analysis of 7-keto-8-aminopelargonic acid (KAPA) synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate binding and carboxylation by dethiobiotin synthetase--a kinetic and X-ray study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Purification, Characterization, and Biochemical Assays of Biotin Synthase From Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotin synthase mechanism: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Elusive Solubility of Calcium Pimelate: A Technical Guide for Researchers

For immediate release

This technical guide addresses the solubility of calcium pimelate, a topic of interest for researchers, scientists, and professionals in drug development. Despite its applications, particularly as a nucleating agent in polymers, publicly available quantitative data on its solubility in aqueous and organic solvents is notably scarce. This document summarizes the available information, provides context based on related compounds, and outlines experimental protocols for determining its solubility.

Understanding this compound

This compound is the calcium salt of pimelic acid, a seven-carbon dicarboxylic acid. Its chemical structure consists of a calcium cation (Ca²⁺) ionically bonded to two pimelate anions. This structure plays a significant role in its physical and chemical properties, including its solubility.

Aqueous Solubility: An Indirect Assessment

The solubility of calcium salts of dicarboxylic acids is influenced by the pH of the solution. As pimelic acid is a weak acid, the pimelate anion can be protonated in acidic conditions. This equilibrium shift, in accordance with Le Châtelier's principle, would be expected to increase the solubility of this compound in acidic solutions. Conversely, in neutral to alkaline solutions, the pimelate anion will be the predominant species, leading to a lower solubility. This behavior is common for salts of weak acids.[2]

Solubility in Organic Solvents: An Unexplored Frontier

There is a significant lack of information regarding the solubility of this compound in organic solvents. Generally, the solubility of ionic compounds like this compound in organic solvents is low, especially in non-polar solvents. The significant difference in polarity between the ionic salt and non-polar organic solvents results in weak solute-solvent interactions, making dissolution energetically unfavorable.

For polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., ethanol, methanol), some degree of solubility might be expected, but without experimental data, this remains speculative. The solubility would depend on the specific interactions between the calcium and pimelate ions and the solvent molecules.

Quantitative Solubility Data Summary

As highlighted, specific quantitative solubility data for this compound is not available in the reviewed literature. The following table summarizes this current lack of data.

| Solvent System | Temperature (°C) | pH | Solubility ( g/100 mL) | Source |

| Water | Not Reported | Not Reported | Not Reported | - |

| Organic Solvents | Not Reported | Not Reported | Not Reported | - |

Table 1: Summary of Available Quantitative Solubility Data for this compound.

Experimental Protocol for Solubility Determination

For researchers aiming to determine the solubility of this compound, a standard experimental protocol for sparingly soluble salts can be employed. The following provides a general methodology.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Constant temperature bath or shaker with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate pore size, vacuum filtration)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification of calcium or pimelate (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for calcium, or High-Performance Liquid Chromatography (HPLC) for pimelate).

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the container in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is a critical step to avoid including any solid particles in the analysis. Filtration using a syringe filter or vacuum filtration with a fine-pore filter paper is recommended. The filtration should be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

-

Quantification: Accurately dilute the saturated filtrate with the appropriate solvent. Analyze the concentration of calcium or pimelate in the diluted solution using a calibrated analytical method (e.g., AAS, ICP-OES, or HPLC).

-

Calculation: Calculate the solubility of this compound from the measured concentration of the ion, taking into account the stoichiometry of the salt and any dilutions performed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a sparingly soluble salt like this compound.

Caption: General workflow for the experimental determination of solubility.

Conclusion and Future Directions

While direct quantitative data on the solubility of this compound remains elusive, this guide provides a framework for understanding its likely behavior and for conducting experimental determinations. The synthesis of this compound in aqueous media suggests it is sparingly soluble in water, with its solubility expected to be pH-dependent. Its solubility in organic solvents is likely low but remains to be experimentally verified.

For researchers and drug development professionals, the lack of data presents an opportunity. Systematic studies to determine the solubility of this compound in various aqueous and organic solvents, and as a function of temperature and pH, would be a valuable contribution to the scientific literature and would aid in its application and formulation. The experimental protocol outlined in this guide provides a starting point for such investigations.

References

The Thermal Degradation Profile of Calcium Pimelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal degradation profile of calcium pimelate. While specific experimental data for pure this compound is not extensively available in peer-reviewed literature, this document extrapolates a detailed profile based on systematic studies of homologous calcium dicarboxylates. The information presented herein is intended to guide researchers in predicting its thermal behavior, designing relevant experiments, and understanding its stability in various applications.

Executive Summary

This compound, the calcium salt of heptanedioic acid, is a dicarboxylate salt with applications as a nucleating agent in polymers. Its thermal stability is a critical parameter for these applications and for its potential use in other thermally processed systems. This guide outlines the anticipated multi-stage thermal decomposition of this compound, which is expected to begin with dehydration, followed by the decomposition of the anhydrous salt to form calcium carbonate and cyclohexanone, and culminating in the decomposition of calcium carbonate to calcium oxide at higher temperatures.

Predicted Thermal Degradation Data

The following table summarizes the predicted quantitative data for the thermal degradation of this compound, based on trends observed for a homologous series of calcium carboxylates.[1] The decomposition of this compound (C7) is expected to fall between that of calcium caproate (C6) and calcium caprylate (C8).[1]

| Parameter | Predicted Value (°C) | Expected Mass Loss (%) | Description |

| Dehydration Onset (T₁) | ~115 - 125 °C | Varies with hydration | Loss of water of crystallization. Many synthesized calcium carboxylates exist as monohydrates.[1] |

| Decomposition Onset (T₂) | ~230 - 245 °C | ~49.5% | Onset of the primary decomposition of the anhydrous salt to form calcium carbonate (CaCO₃) and cyclohexanone (C₆H₁₀O). This temperature decreases as the carbon chain length increases.[1] |

| CaCO₃ Decomposition Onset | > 600 °C | ~22.2% (of original) | Decomposition of the intermediate calcium carbonate to calcium oxide (CaO) and carbon dioxide (CO₂).[2][3] |

| Final Residue | > 850 °C | ~28.3% (as CaO) | The final stable solid product is calcium oxide. |

Note: These values are estimations and should be confirmed by experimental analysis. The mass loss percentages are calculated based on the theoretical decomposition of anhydrous this compound (C₇H₁₀O₄Ca) to CaCO₃ and then to CaO.

Predicted Thermal Degradation Pathway

The thermal decomposition of this compound is anticipated to proceed through a series of distinct steps. Initially, any bound water is lost. The anhydrous salt then undergoes intramolecular cyclization and decarboxylation to yield a cyclic ketone and calcium carbonate. This is a known reaction for the pyrolysis of calcium salts of dicarboxylic acids, such as the formation of cyclopentanone from calcium adipate.[4][5] The resulting calcium carbonate subsequently decomposes at a much higher temperature.

Caption: Predicted multi-step degradation of this compound.

Experimental Protocols

To experimentally determine the thermal degradation profile of this compound, a combination of thermoanalytical techniques is required.

Synthesis of this compound

This compound can be synthesized via a neutralization reaction.

-

Dissolution: Dissolve pimelic acid in deionized water.

-

Reaction: Add a stoichiometric amount of calcium hydroxide (as an aqueous suspension) to the pimelic acid solution.

-

Stirring: Maintain the reacting mixture at a controlled temperature (e.g., 40°C) under constant stirring for an extended period (e.g., 24 hours) to ensure complete reaction.

-

Isolation: Collect the resulting white precipitate by filtration.

-

Purification: Wash the product with deionized water to remove any unreacted starting materials or soluble byproducts.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6][7]

-

Instrument: Utilize a high-precision thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 °C/min).[1]

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions and decomposition.

-

Instrument: Use a differential scanning calorimeter.

-

Sample Preparation: Seal a small, accurately weighed sample (e.g., 2-5 mg) of this compound in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate.

-

Temperature Program: Subject the sample and reference to the same temperature program as in the TGA analysis (e.g., heating at 10 °C/min).

-

Data Analysis: The resulting DSC curve will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an endothermic process.[1]

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS/FTIR Setup: The outlet of the TGA furnace is connected to the inlet of the MS or the gas cell of the FTIR via a heated transfer line to prevent condensation of the evolved gases.

-

Analysis: As the sample is heated in the TGA, the evolved gases are continuously analyzed.

-

Data Interpretation: The MS will provide mass-to-charge ratio information, and the FTIR will provide vibrational spectra of the gaseous products, allowing for the identification of molecules such as water (H₂O), cyclohexanone (C₆H₁₀O), and carbon dioxide (CO₂).

Caption: Workflow for determining the thermal degradation profile.

Conclusion

The thermal degradation of this compound is predicted to be a well-defined, multi-step process. Based on data from homologous calcium dicarboxylates, it is expected to exhibit initial dehydration around 115-125°C, followed by decomposition to calcium carbonate and cyclohexanone starting at approximately 230-245°C.[1] The final decomposition of calcium carbonate to calcium oxide occurs at temperatures exceeding 600°C.[2][3] For drug development professionals and material scientists, this profile indicates that this compound is stable at typical pharmaceutical processing temperatures but will decompose at temperatures used for polymer melt processing, where its role as a nucleating agent is relevant. The experimental protocols outlined in this guide provide a robust framework for the empirical validation and detailed kinetic analysis of its thermal behavior.

References

Unraveling the Crystalline Maze: A Technical Guide to the Polymorphism of Calcium Dicarboxylates

For Immediate Release

A comprehensive technical guide offering an in-depth exploration of the polymorphic nature of calcium dicarboxylates has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the core principles of polymorphism in calcium salts of oxalic, malonic, succinic, and tartaric acids, presenting a wealth of quantitative data, detailed experimental protocols, and visual workflows to illuminate this complex field.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety. This guide provides a foundational understanding of these phenomena as they pertain to calcium dicarboxylates, a class of compounds frequently encountered in pharmaceutical formulations and pathological calcifications.

Crystallographic and Physicochemical Properties of Calcium Dicarboxylate Polymorphs

A systematic review of the known polymorphs of calcium oxalate, malonate, succinate, and tartrate is presented below, with quantitative data summarized for ease of comparison.

Calcium Oxalate

Calcium oxalate is the most extensively studied of the calcium dicarboxylates and is known to exist in three hydrated polymorphic forms: the thermodynamically stable monohydrate (COM), a metastable dihydrate (COD), and a highly unstable trihydrate (COT).[1][2]

Table 1: Crystallographic Data of Calcium Oxalate Polymorphs

| Polymorph | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Monohydrate (Whewellite) | CaC₂O₄·H₂O | Monoclinic | P2₁/c | 6.290 | 14.583 | 9.979 | 90 | 107.05 | 90 | [3] |

| Dihydrate (Weddellite) | CaC₂O₄·2H₂O | Tetragonal | I4/m | 12.37 | 12.37 | 7.357 | 90 | 90 | 90 | [3] |

| Trihydrate (Caoxite) | CaC₂O₄·3H₂O | Triclinic | Pī | 7.145 | 8.600 | 6.099 | 112.30 | 108.87 | 89.92 | [4][5][6] |

Table 2: Solubility and Thermodynamic Properties of Calcium Oxalate Polymorphs

| Polymorph | Solubility in Water ( g/100 mL) | Ksp (at 25 °C) | Enthalpy of Dissolution (ΔH_diss) (kJ/mol) | Enthalpy of Formation (ΔH_f°) (kJ/mol) | Ref. |

| Monohydrate (COM) | 7.36 x 10⁻⁴ (at 25 °C) | 2.3 x 10⁻⁹ | 21.1 | - | [7][8][9] |

| Dihydrate (COD) | Higher than COM | - | 20.8 | -1984 | [1][8] |

| Trihydrate (COT) | Most soluble | - | 31.7 | -2296 | [8][10] |

Calcium Malonate

Calcium malonate is known to exist in at least two polymorphic forms of its dihydrate.[11]

Table 3: Crystallographic Data of Calcium Malonate Dihydrate Polymorphs

| Polymorph | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Phase 1 | Ca(C₃H₂O₄)·2H₂O | Monoclinic | P2₁/c | 8.7767 | 7.7540 | 9.8836 | 106.406 | [11] |

| Phase 2 | Ca(C₃H₂O₄)·2H₂O | Monoclinic | C2/m | - | - | - | - | [11] |

Calcium Succinate

The polymorphism of calcium succinate is less well-documented. However, evidence suggests the existence of at least a trihydrate form.[12][13] Further research is needed to fully characterize its polymorphic landscape.

Table 4: Physicochemical Properties of Calcium Succinate

| Property | Value | Ref. |

| Formula | C₄H₄CaO₄ (anhydrous) | [13] |

| Molar Mass | 156.15 g/mol (anhydrous) | [13] |

| Solubility in Water | Slightly soluble | [13] |

| Known Hydrate | Trihydrate | [13] |

Calcium Tartrate

Calcium tartrate, a byproduct of the wine industry, commonly crystallizes as a tetrahydrate.[14][15] Different crystal structures for the d- or l-isomers (rhombic) and the dl-racemic mixture (triclinic) have been reported.[14]

Table 5: Crystallographic and Solubility Data of Calcium Tartrate

| Property | Value | Ref. |

| Formula | CaC₄H₄O₆·4H₂O (tetrahydrate) | [14] |

| Molar Mass | 260.21 g/mol (tetrahydrate) | [14] |

| Crystal System (l-tartrate) | Orthorhombic | [16] |

| Unit Cell Parameters (l-tartrate) | a=9.4590 Å, b=6.4640 Å, c=5.3960 Å | [16] |

| Solubility in Water | 0.037 g/100 mL (0 °C), 0.2 g/100 mL (85 °C) | [14] |

Experimental Protocols for Polymorph Synthesis and Characterization

The ability to selectively crystallize a desired polymorph is crucial. This section details common experimental methodologies for the synthesis and characterization of calcium dicarboxylate polymorphs.

Synthesis of Calcium Oxalate Polymorphs

-

Calcium Oxalate Monohydrate (COM):

-

Method: Solution Precipitation.

-

Procedure: Mix equal volumes of 10 mM calcium chloride (CaCl₂) and 10 mM sodium oxalate (Na₂C₂O₄) solutions at a controlled rate (e.g., 1 mL/min) with continuous stirring for an extended period (e.g., one week) at room temperature. The resulting crystals are collected by filtration, washed (e.g., with methanol), and dried.[6]

-

-

Calcium Oxalate Dihydrate (COD):

-

Method: Complex Precipitation.

-

Procedure: Utilize a complexing agent, such as nitrilotriacetic acid (NTA), with potassium oxalate and calcium chloride as reactants. The initial reactant concentrations, pH, and dispersion media can be varied to control the morphology and size of the resulting nanoparticles.[17]

-

-

Calcium Oxalate Trihydrate (COT):

-

Method: Slow Hydrolysis.

-

Procedure: React an aqueous solution of diethyl oxalate (e.g., 3% by volume) with calcite (CaCO₃) crystals. The slow hydrolysis of diethyl oxalate to oxalic acid, which then reacts with calcite, promotes the formation of COT crystals over several days at room temperature in a sealed container.[18]

-

Synthesis of Calcium Tartrate Crystals

-

Method: Single Diffusion Gel Technique.

-

Procedure: Prepare a silica gel by mixing solutions of tartaric acid and sodium metasilicate. After the gel sets, an aqueous solution of a calcium salt (e.g., calcium chloride) is carefully layered on top. Crystals of calcium tartrate will grow within the gel matrix over time. The pH of the gel, concentration of reactants, and gel aging time are critical parameters to control crystal growth and morphology.

Characterization of Polymorphs

A multi-technique approach is essential for the unambiguous identification and characterization of polymorphs.

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph exhibits a unique diffraction pattern, acting as a "fingerprint". The analysis is typically performed on a powdered sample, and the resulting diffractogram is compared to reference patterns.[16][19][20]

-

Thermal Analysis (DSC and TGA):

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in a material as a function of temperature. Different polymorphs will have distinct melting points and may exhibit solid-solid transitions that can be detected by DSC. A typical DSC experiment involves heating a small sample (around 1 mg) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[21][22][23]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is particularly useful for characterizing hydrated polymorphs by quantifying the loss of water upon heating. A typical TGA experiment involves heating a sample (e.g., 10 mg) at a specific rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[7][11][24]

-

-

Spectroscopy (FTIR and Raman):

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonding and molecular structure within the crystal lattice. Different polymorphs can often be distinguished by subtle differences in their vibrational spectra.[1][25]

-

Logical and Experimental Workflows

The study and control of polymorphism involve a logical sequence of steps, from initial screening to detailed characterization and stability assessment.

The diagram above illustrates a typical workflow for the screening and characterization of polymorphs. The process begins with various crystallization experiments to generate different solid forms. These are then analyzed using techniques like PXRD, DSC, TGA, and vibrational spectroscopy to identify unique polymorphs. Promising candidates undergo more detailed characterization, including single-crystal XRD for structure determination, solubility studies, and thermodynamic stability assessment, to inform the selection of the optimal solid form for development.

The formation of a specific polymorph is a kinetically and thermodynamically controlled process influenced by a multitude of factors. As depicted in the diagram, these include the choice of solvent, process parameters such as temperature, cooling rate, and supersaturation, and the presence of impurities or additives that can act as inhibitors or promoters of the crystallization of a particular form. A thorough understanding and control of these variables are paramount for the reproducible manufacturing of the desired polymorph.

This technical guide serves as a valuable resource for scientists and researchers, providing a consolidated overview of the polymorphism of calcium dicarboxylates and a practical framework for their investigation and control. The presented data and methodologies are intended to support the development of robust and reliable pharmaceutical products.

References

- 1. tricliniclabs.com [tricliniclabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mt.com [mt.com]

- 4. Calcium tartrate | C4H4CaO6 | CID 9815471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chegg.com [chegg.com]

- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 11. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 12. researchgate.net [researchgate.net]

- 13. Calcium Succinate [drugfuture.com]

- 14. Calcium tartrate - Wikipedia [en.wikipedia.org]

- 15. oiv.int [oiv.int]

- 16. researchgate.net [researchgate.net]

- 17. brainly.com [brainly.com]

- 18. GSRS [gsrs.ncats.nih.gov]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. mdpi.com [mdpi.com]

- 21. tainstruments.com [tainstruments.com]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 23. shimadzu.com [shimadzu.com]

- 24. improvedpharma.com [improvedpharma.com]

- 25. researchgate.net [researchgate.net]

The Pivotal Role of Pimelate in Bacterial Fatty Acid Synthesis: A Gateway to Biotin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimelate, a seven-carbon dicarboxylic acid, occupies a unique and critical intersection between fatty acid synthesis and the production of biotin (Vitamin B7), an essential cofactor for all domains of life. In bacteria, the synthesis of pimelate is not a standalone pathway but rather a remarkable example of metabolic hijacking, where the cellular machinery for building fatty acids is repurposed to produce this vital precursor. Understanding the diverse and intricate mechanisms of pimelate synthesis offers significant opportunities for the development of novel antimicrobial agents targeting these essential pathways, which are absent in humans. This technical guide provides a comprehensive overview of the known pimelate synthesis pathways in bacteria, detailing the key enzymes, regulatory networks, and experimental methodologies used to elucidate these processes. Quantitative data is presented for comparative analysis, and all discussed pathways and workflows are visualized through detailed diagrams.

Introduction: Pimelate as a Precursor to Biotin

Biotin is a covalently attached cofactor for carboxylase enzymes, which are fundamental to central metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1] While the later stages of biotin ring assembly are highly conserved across bacteria, the initial synthesis of its pimelate moiety is surprisingly diverse.[1][2][3] This diversity presents a rich landscape for targeted antimicrobial drug discovery. The pimelate backbone provides seven of the ten carbon atoms of the final biotin molecule.[4] Bacteria have evolved at least three distinct strategies to synthesize pimeloyl-Acyl Carrier Protein (ACP) or pimeloyl-CoA, the activated forms of pimelate required for entry into the biotin ring assembly pathway. These strategies invariably leverage the core enzymes of the Type II fatty acid synthesis (FAS-II) pathway.

Diverse Pathways for Pimelate Synthesis

Bacteria employ different enzymatic toolkits to channel intermediates from fatty acid synthesis into pimelate production. The three best-characterized pathways are the BioC-BioH pathway in Escherichia coli, the BioI-BioW pathway in Bacillus subtilis, and the BioZ pathway in α-proteobacteria.

The E. coli BioC-BioH Pathway: A Tale of Molecular Masquerading

In E. coli and many other bacteria, the synthesis of pimelate is a fascinating example of molecular deception.[5][6] The pathway cleverly circumvents the substrate specificity of the FAS-II machinery, which is designed to produce long-chain, monocarboxylic fatty acids.

-

Initiation by BioC: The pathway begins with the methylation of the free carboxyl group of a malonyl-thioester, likely malonyl-ACP, by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC.[6][7] This methylation neutralizes the negative charge of the carboxyl group, creating a "disguised" substrate, malonyl-ACP methyl ester, that mimics the typical acetyl-CoA primer of fatty acid synthesis.[8]

-

Elongation via FAS-II: The malonyl-ACP methyl ester is then accepted by the FAS-II machinery, starting with the condensing enzyme FabH.[6] Two rounds of elongation, each involving condensation with malonyl-ACP and subsequent reduction and dehydration steps, extend the carbon chain to seven carbons, yielding pimeloyl-ACP methyl ester.[6][8]

-

Termination by BioH: The final step is the removal of the methyl group by the esterase BioH, which hydrolyzes the methyl ester to produce pimeloyl-ACP and methanol.[5][8] This "unmasking" step is crucial as it prevents further elongation and commits the pimeloyl moiety to the biotin synthesis pathway.[8]

The Bacillus subtilis BioI-BioW Pathway: A Divergent Strategy

Bacillus subtilis employs a different strategy that involves the generation of free pimelic acid as an intermediate.[9] This pathway is characterized by the enzymes BioI and BioW.

-

Pimelic Acid Formation: The precise mechanism of pimelic acid synthesis in B. subtilis is thought to involve the fatty acid synthesis pathway, but the exact enzymes that produce free pimelate are not fully elucidated.[9] The cytochrome P450 enzyme, BioI, has been shown to cleave carbon-carbon bonds of fatty acids to produce dicarboxylic acids, including pimelate, though its role appears to be non-essential for biotin synthesis under certain conditions.[2]

-

Activation by BioW: The free pimelic acid is then activated to pimeloyl-CoA by the pimeloyl-CoA synthetase, BioW.[10][11] This ATP-dependent reaction is crucial for committing pimelate to the biotin synthesis pathway.[11] Deletion of bioW results in biotin auxotrophy, highlighting its essential role.[9]

-

Substrate Specificity of BioF: Interestingly, the B. subtilis BioF enzyme can only utilize pimeloyl-CoA, not pimeloyl-ACP, as its substrate.[12] This specificity underscores the importance of the BioW-catalyzed activation step in this organism.

The α-Proteobacterial BioZ Pathway: A Novel Condensation Reaction

A third distinct pathway for pimelate synthesis is found in α-proteobacteria, which lack homologs of bioC, bioH, bioI, and bioW.[4] This pathway features the novel enzyme BioZ.

-

BioZ, a Specialized KAS III Enzyme: BioZ is a 3-ketoacyl-ACP synthase (KAS) III-like enzyme that catalyzes a unique condensation reaction.[4][13]

-

Unusual Substrates: Unlike the canonical FabH which uses acetyl-CoA and malonyl-ACP, BioZ utilizes glutaryl-CoA and malonyl-ACP as substrates.[4][13] Glutaryl-CoA is an intermediate in lysine degradation, thus linking biotin synthesis to amino acid catabolism in these organisms.[4]

-

Formation of Pimeloyl-ACP: The condensation of glutaryl-CoA and malonyl-ACP by BioZ produces 3-keto-pimeloyl-ACP. This intermediate then enters the standard FAS-II pathway for reduction and dehydration to yield pimeloyl-ACP, which is then used by BioF.

Quantitative Data on Key Components

A comprehensive understanding of these pathways requires quantitative analysis of the enzymes and intermediates involved. While kinetic data for all enzymes with their physiological substrates are not yet fully available, the following tables summarize the current knowledge.

Table 1: Kinetic and Inhibition Constants for Key Enzymes

| Enzyme | Organism | Substrate(s) | Km / Kd / IC50 / Ki | Reference(s) |

| BioW | Aquifex aeolicus | ATP | Kd = 13 ± 3 µM | [14] |

| CoA | Kd = 14 ± 2.5 µM | [14] | ||

| BioH | Escherichia coli | p-nitrophenyl acetate | 0.29 mM | [15] |

| p-nitrophenyl propionate | 0.35 mM | [15] | ||

| p-nitrophenyl butyrate | 0.33 mM | [15] | ||

| p-nitrophenyl caproate | 0.25 mM | [15] | ||

| FabFb | Bacillus subtilis | Cerulenin | IC50 = 0.1 µg/ml | [16] |

| Thiolactomycin | Not effectively inhibited | [16] | ||

| FabBe | Escherichia coli | Cerulenin | IC50 = 0.2 µg/ml | [16] |

| Thiolactomycin | IC50 = 40 µM | [16] |

Table 2: Intracellular Concentrations of Key Metabolites in E. coli

| Metabolite | Growth Phase | Concentration (nmol/mg dry wt) | Molar Concentration | Reference(s) |

| Malonyl-CoA | Early Exponential | 0.24 | 4 - 90 µM | [2][17][18] |

| Stationary | 0.03 | [2][17][18] | ||

| Acetyl-CoA | Exponential | 1.5 | 20 - 600 µM | [2][17][18] |

| Stationary | 0.1 | [2][17][18] |

Experimental Protocols

The elucidation of these complex pathways has relied on a combination of genetic, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Biotin Synthesis Enzymes (General Protocol)

This protocol can be adapted for the purification of His-tagged BioC, BioH, BioW, BioI, and BioZ.

-

Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the gene of interest with an N- or C-terminal His6-tag. Plate on selective LB agar plates and incubate overnight at 37°C.

-

Culture Growth: Inoculate a single colony into a starter culture of selective LB medium and grow overnight at 37°C with shaking. Use the starter culture to inoculate a larger volume of selective LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol). Determine protein concentration, aliquot, and store at -80°C.

In Vitro Assay for BioH Esterase Activity

This assay uses conformationally sensitive urea-polyacrylamide gel electrophoresis (PAGE) to separate the substrate (pimeloyl-ACP methyl ester) from the product (pimeloyl-ACP).[19]

-

Substrate Preparation: Synthesize pimeloyl-ACP methyl ester enzymatically using an acyl-ACP synthetase.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.0), 5% glycerol, and 2 mM pimeloyl-ACP methyl ester.

-

Enzyme Addition: Initiate the reaction by adding purified BioH enzyme to a final concentration of 1-10 µg/ml.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Quenching: Stop the reaction by adding an equal volume of 2x urea loading dye.

-

Urea-PAGE: Analyze the reaction products on an 18% polyacrylamide gel containing 2.5 M urea. The product, pimeloyl-ACP, will migrate slower than the substrate, pimeloyl-ACP methyl ester.

-

Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

In Vitro Assay for BioZ Condensing Activity

This reconstituted in vitro assay measures the ability of BioZ to produce pimeloyl-ACP from glutaryl-CoA and malonyl-ACP.[3][13]

-

Component Preparation: Purify holo-ACP, FabD, FabG, FabA, FabI, and BioZ. Synthesize malonyl-ACP from malonyl-CoA and holo-ACP using FabD.

-

Reaction System: Assemble a 50 µl reaction containing 0.1 M Tris-HCl (pH 8.0), 5 mM DTT, 200 µM NADH, 200 µM NADPH, 100 µM malonyl-CoA, 0.2 µg/µl holo-ACP, 100 µM glutaryl-CoA, and 0.1 µg each of FabD, FabG, FabA, and FabI.

-

Initiation: Start the reaction by adding 0.1 µg of purified BioZ. A control reaction with E. coli FabH can be run in parallel.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Analysis: Analyze the resulting acyl-ACP products by conformationally sensitive urea-PAGE (17.5% gel with 0.5 M urea). The formation of a band corresponding to pimeloyl-ACP indicates BioZ activity.

Regulation and Interconnection with Cellular Metabolism

The synthesis of pimelate is tightly regulated and integrated with the overall metabolic state of the cell, particularly fatty acid synthesis.

-

Transcriptional Regulation in E. coli: The bio operon, which encodes most of the biotin synthesis enzymes, is transcriptionally regulated by the dual-function protein BirA.[7][9] BirA acts as both a biotin-protein ligase and a transcriptional repressor. When cellular levels of biotin are high, BirA, complexed with biotinoyl-5'-AMP, binds to the bio operator and represses transcription.[9] This ensures that biotin synthesis is shut down when the cofactor is abundant.

-

Substrate Competition: The BioC-BioH pathway directly competes with the canonical FAS-II pathway for the essential precursor, malonyl-ACP.[7] The relative activities of BioC and the FAS-II condensing enzymes likely play a role in partitioning this key metabolite between biotin and fatty acid synthesis. Overexpression of BioC can be toxic as it diverts too much malonyl-ACP away from fatty acid production.[7]

-

Link to Amino Acid Metabolism: The BioZ pathway in α-proteobacteria directly links biotin synthesis to lysine catabolism through its use of glutaryl-CoA.[4] This highlights a direct integration of vitamin synthesis with the central carbon and nitrogen metabolism of the cell.

Implications for Drug Development

The essentiality of biotin for bacterial survival and the absence of a biotin synthesis pathway in humans make the enzymes involved in pimelate synthesis attractive targets for novel antibacterial agents.[1]

-

Target Specificity: The diversity of the pimelate synthesis pathways across different bacterial species offers the potential for developing narrow-spectrum antibiotics that target specific pathogens while minimizing off-target effects on commensal bacteria.

-

Enzyme Inhibition: Each of the key enzymes—BioC, BioH, BioW, BioI, and BioZ—represents a potential target for small molecule inhibitors. The unique catalytic mechanisms and substrate binding sites of these enzymes could be exploited for rational drug design.

-

Hijacking a Hijacked Pathway: A deeper understanding of how these pathways hijack the FAS-II machinery could lead to novel strategies to disrupt this process. For example, molecules that prevent the interaction of BioC with the FAS-II enzymes or that block the entry of the methylated intermediate into the elongation cycle could be effective inhibitors.

Conclusion

The synthesis of pimelate in bacteria is a testament to the metabolic ingenuity of these organisms. By coopting the powerful and essential machinery of fatty acid synthesis, bacteria have evolved multiple, elegant solutions to produce the pimelate precursor for the indispensable cofactor, biotin. The detailed characterization of these pathways, from the molecular mechanisms of the individual enzymes to their regulation and integration with cellular metabolism, continues to provide fundamental insights into bacterial physiology. For drug development professionals, these pathways represent a largely untapped reservoir of promising targets for the development of the next generation of antibiotics. Further research into the quantitative kinetics, structural biology, and regulatory networks of these fascinating pathways will undoubtedly accelerate these efforts.

References

- 1. Thiolactomycin-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Assay of BioZ activity in vitro [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Structure of the enzyme-acyl carrier protein (ACP) substrate gatekeeper complex required for biotin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotin in vitro translation, nonradioactive detection of cell-free synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. Biochemical and structural characterization of the BioZ enzyme engaged in bacterial biotin synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KEGG PATHWAY: eco00780 [kegg.jp]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. microbiologyresearch.org [microbiologyresearch.org]

- 18. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. experts.illinois.edu [experts.illinois.edu]

Whitepaper: A Technical Guide to the Initial Investigations of Calcium Pimelate as a Nucleating Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise control of crystallization is a critical challenge in both materials science and pharmaceutical development, dictating the final properties and efficacy of the end product. Nucleating agents are pivotal in this process, initiating and accelerating crystal formation. This technical guide provides a comprehensive overview of the initial investigations into calcium pimelate, a dicarboxylate salt recognized for its potent nucleating capabilities. While current research predominantly focuses on its role as a highly efficient β-nucleating agent for isotactic polypropylene (iPP), the principles and experimental methodologies detailed herein offer valuable insights for broader applications, including the controlled crystallization of active pharmaceutical ingredients (APIs). This document outlines the synthesis of this compound, its mechanism of action, and the quantitative effects on polymer properties, supported by detailed experimental protocols and data visualizations.

Introduction to this compound as a Nucleating Agent

This compound (Ca(OOC(CH₂)₅COO)) is the calcium salt of pimelic acid. In polymer science, it is distinguished as an exceptional heterogeneous nucleating agent, particularly for inducing the formation of the β-crystalline phase in isotactic polypropylene (iPP).[1] Under normal conditions, iPP crystallizes into a thermodynamically stable α-form.[2] The introduction of a specific β-nucleating agent like this compound facilitates the formation of the metastable β-form, which is characterized by a different crystal lattice and a lower melting point.[3] This structural modification leads to significant enhancements in the material's mechanical properties, such as improved toughness and impact strength.[1][4]

Investigations have demonstrated that this compound can induce the β-crystalline phase with remarkable efficiency, achieving relative concentrations as high as 96%.[1][4] The effectiveness is strongly correlated with the chain length of the dicarboxylic acid, with those containing 5-8 carbon atoms, like pimelic acid (C7), showing the highest β-nucleation efficiency.[1] While the primary body of research is in polymer modification, the study of such agents provides a valuable framework for understanding and controlling crystallization in other fields, a process fundamental to drug development for ensuring desired polymorphs, stability, and bioavailability.[5][6]

Synthesis and Preparation of this compound

The efficacy of this compound as a nucleating agent is influenced by its particle size, morphology, and dispersion, which are determined by the synthesis method. Several preparation routes have been investigated.

Experimental Protocols for Synthesis

a) Neutralization Reaction: This is a common and cost-effective method for bulk production.[1]

-

Reactants: Pimelic acid is reacted with a calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃), in an aqueous medium.[1]

-

Process: The reactants are mixed in a vessel with continuous stirring.

-

Optimization: Key parameters such as reaction temperature, stirring time, and reactant concentration are controlled to optimize the particle size and purity of the resulting this compound.[1]

-

Final Step: The product is filtered, washed, and dried.

b) Meta-Decomposition Reaction: This method involves a double displacement reaction.

-

Reactants: An aqueous solution of a soluble pimelate salt (e.g., sodium pimelate) is reacted with a soluble calcium salt (e.g., calcium chloride).[7]

-

Process: Upon mixing the two solutions, the less soluble this compound precipitates out.

-

Product Recovery: The precipitate is collected through filtration, washed to remove by-products, and dried.

c) In Situ Synthesis during Polymer Extrusion: This innovative method generates highly dispersed this compound directly within the polymer matrix.[4]

-

Reactants: Precursors, pimelic acid (Pi) and a calcium salt like calcium stearate (CaSt), are used.[2][4]

-

Process: The precursors are added directly to isotactic polypropylene (iPP) during the melt extrusion process.

-

Reaction: The high temperature and shear forces within the extruder facilitate the reaction between pimelic acid and calcium stearate, forming finely dispersed this compound particles in situ.[4] This method enhances dispersion and nucleation efficiency.[4]

Below is a diagram illustrating the primary synthesis workflows.

Caption: Workflows for the synthesis of this compound.

Impact on Polymer Crystallization and Properties

The addition of this compound significantly alters the crystallization behavior and, consequently, the physical properties of polypropylene.

Quantitative Data on Nucleation Efficiency

The effectiveness of this compound is quantified by its impact on the crystallization temperature (Tc) and the relative content of the β-crystalline phase (Kβ). An increase in Tc indicates faster crystallization, a desirable trait in polymer processing.

| Preparation Method | Additive Concentration (wt%) | Crystallization Temp. (Tc) Increase | Relative β-Crystal Content (Kβ/Uβ) | Reference |

| Meta-Decomposition (D-CaPi) | Not Specified | +4.9 °C | Not Specified | [8] |

| Neutralization (N-CaPi) | Not Specified | +4.9 °C | Not Specified | [8] |

| Physical Compounding (S-CaPi) | Not Specified | +6.5 °C | 84.5% | [1][8] |

| In situ Synthesis (CaPi[IS]) | 0.30% | +4–5 °C | 96.47% | [4] |

| Standard Addition (CaPi) | 0.30% | Not Specified | 73.76% (calculated) | [4] |

| Composite (CaHA-illite) | Not Specified | Not Specified | High efficiency noted | [9] |

Quantitative Data on Mechanical Properties

The induced β-phase enhances the toughness of iPP. The table below summarizes the changes in mechanical properties upon the addition of in situ synthesized this compound (CaPi[IS]) compared to pure iPP.

| Property | Pure iPP | iPP + 0.30% CaPi[IS] | % Change | Reference |

| Tensile Modulus | Not Specified | - | - | [9] |

| Maximum Strain | Not Specified | - | +163% (with CaHA-illite) | [9] |

| Non-notched Impact Strength | Not Specified | - | +69% (with CaHA-illite) | [9] |

| Elongation at Break | Not Specified | Increased by 32.27% | - | [4] |

| Impact Strength | Not Specified | Increased by 62.38% | - | [4] |

Experimental Characterization Protocols

Several analytical techniques are employed to characterize the synthesized nucleating agent and to quantify its effect on the polymer matrix.

a) Differential Scanning Calorimetry (DSC):

-

Purpose: To determine thermal transitions, including crystallization temperature (Tc) and melting temperature (Tm).

-

Methodology: A small sample (5-10 mg) of the polymer composite is heated to erase its thermal history, then cooled at a controlled rate (e.g., 10 °C/min) to observe the exothermic crystallization peak (Tc). A subsequent heating scan reveals the melting behavior of the α and β phases.[8][10]

b) Wide-Angle X-ray Diffraction (WAXD/XRD):

-

Purpose: To identify the crystalline phases present in the polymer.

-

Methodology: The sample is exposed to an X-ray beam. The diffraction pattern is recorded, showing characteristic peaks for different crystal structures. The α-form of iPP shows strong reflections at 2θ angles of 14.0°, 16.8°, and 18.5°, while the β-form is uniquely identified by a strong reflection at 16.8° (for the (300) plane).[2] The relative content of the β-phase (Kβ) can be calculated from the peak intensities.

c) Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To confirm the chemical structure of the synthesized this compound.

-

Methodology: The sample is analyzed to obtain its infrared absorption spectrum. The presence of characteristic bands, such as those for the carboxylate group (COO⁻), confirms the formation of the calcium salt.[8][11]

d) Scanning Electron Microscopy (SEM):

-

Purpose: To investigate the morphology and dispersion of the nucleating agent particles within the polymer matrix.

-

Methodology: The fractured surface of an iPP composite sample is coated with a conductive material and imaged using an electron beam. This allows for the visualization of particle size, shape, and distribution.[4]

The following diagram outlines the logical workflow from material preparation to final property analysis.

Caption: Experimental workflow for iPP composite analysis.

Conclusion and Future Outlook

Initial investigations conclusively establish this compound as a highly effective β-nucleating agent for isotactic polypropylene. Its introduction significantly increases the crystallization temperature and induces a high relative content of the β-phase, with in situ synthesis proving to be a particularly effective method for achieving uniform dispersion and maximizing nucleation efficiency.[4] These microstructural changes translate directly into improved macroscopic properties, most notably enhanced toughness and impact resistance.[4][9]

For researchers in drug development, this body of work serves as a compelling case study in crystallization control. The principles of heterogeneous nucleation, the influence of additive synthesis on particle characteristics, and the analytical methods used to quantify crystalline phases are all directly applicable to the challenges of pharmaceutical crystallization.[5][12] Future research could explore the potential of this compound or analogous compounds in controlling the polymorphism of active pharmaceutical ingredients, where directing the formation of a desired stable or metastable form is paramount for therapeutic success.

References

- 1. This compound | 19455-79-9 | Benchchem [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Calcium coordination polymer containing dimethylphosphate ligands and exhibiting nucleating properties towards α and Β crystal polymorphs of isotactic polypropylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of this compound Preparted by Different Methods on Crystallization and Melting Behaviors of Polypropylene [plaschina.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. The Crystallization Kinetics of Polypropylene/Organo Montmorillonite Nanocomposites Modified with this compound | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. americanlaboratory.com [americanlaboratory.com]

Fundamental Research on Pimelic Acid and Its Metal Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract